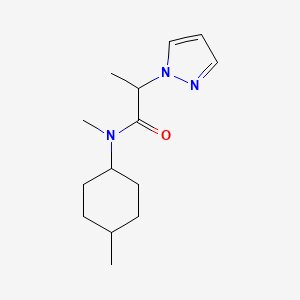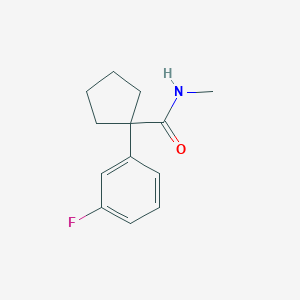
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide, also known as FMePy, is a chemical compound that belongs to the class of cyclopentane carboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. This compound has also been found to modulate the activity of ion channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have analgesic properties, which may be due to its ability to modulate the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
For the study of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide include further elucidating its mechanism of action, studying its pharmacokinetics, and exploring its potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-fluoroaniline with methylcyclopentanone in the presence of a reducing agent and a catalyst. The resulting product is then treated with a carboxylic acid derivative to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15-12(16)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNPKQRIKANJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
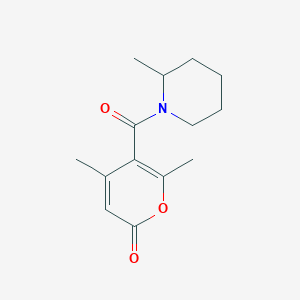

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
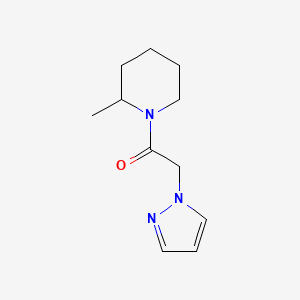
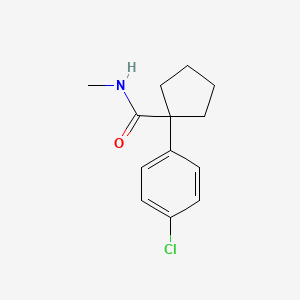
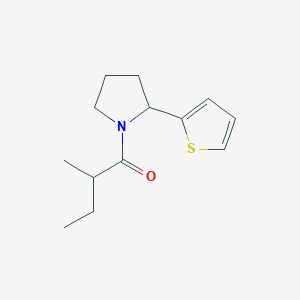
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

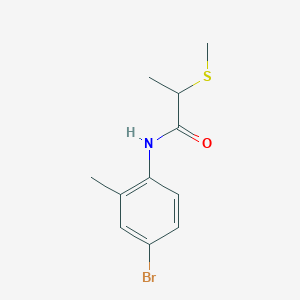
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
